N-(6-chloro-4-formylpyridin-3-yl)pivalamide
CAS No.: 93493-66-4
Cat. No.: VC8154056
Molecular Formula: C11H13ClN2O2
Molecular Weight: 240.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93493-66-4 |
|---|---|
| Molecular Formula | C11H13ClN2O2 |
| Molecular Weight | 240.68 g/mol |
| IUPAC Name | N-(6-chloro-4-formylpyridin-3-yl)-2,2-dimethylpropanamide |
| Standard InChI | InChI=1S/C11H13ClN2O2/c1-11(2,3)10(16)14-8-5-13-9(12)4-7(8)6-15/h4-6H,1-3H3,(H,14,16) |
| Standard InChI Key | NFPXRZAYLJWZRR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)NC1=CN=C(C=C1C=O)Cl |
| Canonical SMILES | CC(C)(C)C(=O)NC1=CN=C(C=C1C=O)Cl |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
N-(6-Chloro-4-formylpyridin-3-yl)pivalamide consists of a pyridine ring substituted at the 3-position with a pivalamide group (-NHC(=O)C(CH₃)₃), a chloro group at the 6-position, and a formyl group (-CHO) at the 4-position. The IUPAC name, N-(6-chloro-4-formylpyridin-3-yl)-2,2-dimethylpropanamide, reflects this substitution pattern. The SMILES notation CC(C)(C)C(=O)NC1=CN=C(C=C1C=O)Cl and InChIKey NFPXRZAYLJWZRR-UHFFFAOYSA-N provide unambiguous representations of its structure .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃ClN₂O₂ | |
| Molecular Weight | 240.68 g/mol | |
| CAS Registry Number | 93493-66-4 | |
| Purity | 95% (typical commercial grade) |
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is synthesized via multi-step routes, typically beginning with functionalization of a pyridine precursor. A plausible pathway involves:
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Chlorination: Introduction of a chloro group at the 6-position using POCl₃ or PCl₅.
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Formylation: Vilsmeier-Haack reaction to install the formyl group at the 4-position.
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Amidation: Coupling of the 3-amino group with pivaloyl chloride under basic conditions .
Table 2: Hypothetical Synthetic Steps
| Step | Reaction | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Chlorination | POCl₃, DMF, 80–100°C | 60–70% |
| 2 | Formylation | DMF/POCl₃, 0–5°C | 50–60% |
| 3 | Amidation | Pivaloyl chloride, Et₃N, THF | 70–80% |
| *Theoretical yields based on analogous reactions. |
Reactivity and Functionalization
The formyl and chloro groups confer distinct reactivity:
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Formyl Group: Participates in condensations (e.g., formation of Schiff bases with amines) and nucleophilic additions.
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Chloro Group: Susceptible to nucleophilic aromatic substitution (e.g., with amines or alkoxides) or cross-coupling reactions (Suzuki, Buchwald-Hartwig).
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Pivalamide Group: Enhances steric bulk, potentially directing regioselectivity in subsequent reactions .
Physicochemical Properties
Table 3: Predicted Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| LogP (Partition Coefficient) | 1.8 ± 0.3 | Calculated (PubChem) |
| Density | 1.3 ± 0.1 g/cm³ | |
| Flash Point | 213.0 ± 28.7 °C |
Applications in Scientific Research
Medicinal Chemistry
The compound’s formyl group enables covalent targeting of nucleophilic residues (e.g., cysteine, lysine) in enzymes, making it a candidate for irreversible inhibitors. For example, analogous formylpyridine derivatives have been explored as kinase inhibitors in oncology.
Organic Synthesis
As a building block, it facilitates the construction of complex heterocycles. Recent studies highlight its use in synthesizing:
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Metal-Organic Frameworks (MOFs): Via coordination of the formyl group to metal centers.
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Polymer Precursors: Through polymerization of Schiff base derivatives .
Challenges and Future Directions
Analytical and Synthetic Gaps
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Stereochemical Control: The impact of substituent positions on reaction outcomes requires further study.
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Scalability: Optimizing yields in large-scale syntheses remains a challenge.
Emerging Applications
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Bioconjugation: Leveraging the formyl group for site-specific protein labeling.
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Antimicrobial Agents: Preliminary studies on related chloroformylpyridines show activity against Gram-positive bacteria.
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